Ursocholic acid - 2955-27-3

Ursocholic acid

Catalog Number: EVT-308780
CAS Number: 2955-27-3
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ursocholic acid (UCA), a naturally occurring hydrophilic bile acid, is a major constituent of bear bile. [] It is classified as a tertiary bile acid due to the absence of a 7α-hydroxyl group. [] UCA plays a crucial role in scientific research, particularly in studies concerning bile acid metabolism, cholesterol gallstone dissolution, and liver disease. [, , , , , ]

Chenodeoxycholic Acid

  • Compound Description: Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It is less abundant than cholic acid and is generally conjugated with glycine or taurine before excretion into bile. CDCA and its conjugates are less effective detergents than their cholic acid counterparts. CDCA is often used for the medical treatment of gallstones. []

Cholic Acid

  • Compound Description: Cholic acid is a primary bile acid produced in the liver. It is often conjugated with taurine or glycine before being secreted into the bile. It facilitates fat absorption and cholesterol excretion. [] Cholic acid synthesis continues during UCA therapy. []

Deoxycholic Acid

  • Compound Description: Deoxycholic acid (DCA) is a secondary bile acid produced from cholic acid by bacterial 7α-dehydroxylation in the intestine. DCA is more hydrophobic than primary bile acids and plays a role in regulating bile flow and lipid absorption. It is considered more toxic than UCA and is a high-affinity ligand for FXR. [, ]
  • Relevance: While DCA is a secondary bile acid formed from the bacterial metabolism of cholic acid, UCA is a primary bile acid. Importantly, UCA can be converted into DCA in the body by bacterial C-7 dehydroxylation. [] This conversion contributes to the increased deoxycholic acid pool observed during UCA therapy. [, ]

7-Ketodeoxycholic Acid

  • Compound Description: 7-Ketodeoxycholic acid (7-KDC) is an intermediate formed during the bacterial metabolism of cholic acid to deoxycholic acid. []
  • Relevance: 7-KDC is formed from cholic acid, a structural analog of UCA with a differing stereochemistry at the 7-hydroxyl group. [] This highlights the diverse metabolic pathways bile acids can undergo in the gut.

7-Ketolithocholic Acid

  • Compound Description: 7-Ketolithocholic acid (7-KLC) is an intermediate in the bacterial metabolism of chenodeoxycholic acid to lithocholic acid. []
  • Relevance: Similar to 7-KDC, 7-KLC is an intermediate in the bacterial 7-dehydroxylation pathway, but in this case, for chenodeoxycholic acid, the 7α-hydroxy isomer of UCA. [] This underscores the role of bacterial metabolism in modifying bile acid structure and function.
  • Compound Description: Lithocholic acid is a secondary bile acid produced from chenodeoxycholic acid in the intestine by bacterial 7α-dehydroxylation. [] Lithocholic acid is poorly soluble and can be hepatotoxic.
  • Relevance: Like DCA, lithocholic acid is a more hydrophobic secondary bile acid formed by bacterial 7α-dehydroxylation, contrasting with the 7β-hydroxy group in UCA. [] This difference influences their solubility and potential toxicity.

Ursodeoxycholic Acid

  • Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring tertiary bile acid with a 7β-hydroxyl group, similar to UCA. UDCA is used for the treatment of gallstones and certain liver diseases, showing better efficacy in these conditions compared to UCA. [, ]

Tauroursodeoxycholic Acid

  • Compound Description: Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid. This conjugation increases water solubility and facilitates bile acid secretion. []
  • Relevance: TUDCA is formed by conjugating taurine to UDCA, which is structurally very similar to UCA, differing only in the presence of a 12α-hydroxy group in UCA. The fact that both UDCA and UCA can be conjugated to taurine highlights the importance of conjugation in bile acid metabolism and function. [, ]

Tauroursocholic Acid

  • Compound Description: Tauroursocholic acid is a conjugated form of ursocholic acid, where taurine is attached to the bile acid. This conjugation enhances its solubility in bile. [, ]
  • Relevance: Tauroursocholic acid is directly formed from UCA by conjugation with taurine. This conjugation is a common metabolic process for bile acids, increasing their solubility and facilitating their secretion into bile. [, ]
  • Compound Description: Isoursocholic acid is a stereoisomer of UCA, with a 3α-hydroxyl group instead of the 3β-hydroxyl group found in UCA. It serves as a reference compound in studies investigating the hepatic inversion of the 3β-hydroxyl group. []
  • Relevance: Isoursocholic acid is a 3α-epimer of UCA, meaning they have an opposite configuration at the C-3 position. This subtle structural change can impact the molecule's interaction with enzymes and other biological targets. []

7α-Methyl-Ursocholic Acid

  • Compound Description: 7α-Methyl-ursocholic acid is a synthetic derivative of ursocholic acid with a methyl group added to the 7α position. This modification is intended to increase its resistance to bacterial 7-dehydroxylation. [, ]
  • Relevance: This compound is a synthetically modified version of UCA designed to resist bacterial degradation. [, ] This highlights the efforts in medicinal chemistry to develop more stable and potentially more effective bile acid analogs for therapeutic purposes.

7β-Methyl-Cholic Acid

  • Compound Description: 7β-Methyl-cholic acid is a synthetic derivative of cholic acid, with a methyl group at the 7β position. This modification aims to enhance resistance to bacterial 7-dehydroxylation. [, ]
  • Relevance: Like 7α-methyl-ursocholic acid, this compound is a synthetically modified bile acid designed to resist bacterial degradation. [, ] Comparing its metabolism to that of UCA can provide insights into the impact of specific structural modifications on bile acid stability and metabolism.

ω-Muricholic Acid

  • Compound Description: ω-Muricholic acid (ω-MCA) is an unusual trihydroxy bile acid that is thought to be synthesized from UDCA through 6α-hydroxylation. []
  • Relevance: ω-MCA is considered a metabolic product of UDCA, a bile acid closely related to UCA. [] The study of ω-MCA can provide insights into the alternative metabolic pathways of UDCA and potentially UCA.

Hyocholic Acid

  • Compound Description: Hyocholic acid is an unusual trihydroxy bile acid thought to be synthesized from hyodeoxycholic acid by 6α-hydroxylation in the liver. []
  • Relevance: Hyocholic acid is another unusual bile acid, like ω-MCA, that is relevant to the study of bile acid metabolism. Its presence in urine, along with ω-MCA and UCA, can be an indicator of liver disease severity. []
Source and Classification

Ursodeoxycholic acid is primarily derived from the bile of certain animals, notably the Chinese black bear (Ailuropoda melanoleuca), where it was first identified. It is classified as a bile acid, specifically a secondary bile acid formed through the microbial metabolism of primary bile acids in the intestines. Ursodeoxycholic acid is a 7β-epimer of chenodeoxycholic acid and is characterized by its hydrophilic properties, which contribute to its lower toxicity compared to other bile acids like cholic acid and chenodeoxycholic acid .

Synthesis Analysis

The synthesis of ursodeoxycholic acid can be achieved through various methods:

Molecular Structure Analysis

Ursodeoxycholic acid has a complex molecular structure characterized by a steroid backbone with specific functional groups:

  • Molecular Formula: C24H40O4
  • Molecular Weight: 392.57 g/mol
  • The structure features a hydroxyl group at the C-7 position, which is crucial for its biological activity. The presence of this hydroxyl group contributes to its solubility in water and its ability to interact with cell membranes .
Chemical Reactions Analysis

Ursodeoxycholic acid participates in several significant chemical reactions:

  1. Conjugation: In the liver, ursodeoxycholic acid undergoes conjugation with amino acids (glycine or taurine) to form more soluble bile salts.
  2. Dehydroxylation: In the intestines, it can be converted into lithocholic acid through microbial action.
  3. Reduction Reactions: Ursodeoxycholic acid can be reduced to other bile acids or derivatives under specific conditions, which are essential for its metabolic pathways .
Mechanism of Action

The mechanism of action of ursodeoxycholic acid primarily involves:

  • Hepatoprotective Effects: It protects liver cells from damage caused by hydrophobic bile acids and reactive oxygen species. This action is mediated through various pathways that inhibit apoptosis and promote cell survival.
  • Cholesterol Solubilization: Ursodeoxycholic acid aids in dissolving cholesterol gallstones by altering the composition of bile, promoting cholesterol solubility and reducing crystallization .
Physical and Chemical Properties Analysis

Ursodeoxycholic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrophilic nature; solubility increases when conjugated.
  • Melting Point: Approximately 200 °C.
  • pKa Values: The pKa values indicate its weakly acidic nature, influencing its behavior in biological systems .
Applications

Ursodeoxycholic acid has various scientific and clinical applications:

  1. Therapeutic Uses:
    • Primarily used for treating primary biliary cholangitis and gallstone dissolution.
    • Exhibits potential in treating liver diseases such as non-alcoholic fatty liver disease due to its protective effects on hepatocytes.
  2. Research Applications:
    • Investigated for its role in modulating gut microbiota and metabolic pathways.
    • Used in studies related to cholesterol metabolism and lipid disorders .

Properties

CAS Number

2955-27-3

Product Name

Ursocholic acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-UTLSPDKDSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

(3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholanoic Acid; 3α,7β,12α-Trihydroxycholanic Acid; 7

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.